2-(4-Chlorophenyl)thionicotinic acid

Physicochemical Characterization Lipophilicity Drug Design

Procure 2-(4-Chlorophenyl)thionicotinic acid (CAS 955-54-4) for R&D. This thionicotinic acid scaffold features a critical sulfur bridge ensuring non-planar geometry and distinct lipophilicity (LogP 3.58) versus non-thiolated analogs. Supplied as a high-purity (≥98%) solid (mp 218°C), it enables robust vasodilator SAR exploration (class ED50: 21.3 nM). Ideal for cardiovascular lead optimization.

Molecular Formula C12H8ClNOS
Molecular Weight 249.72 g/mol
Cat. No. B12452839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)thionicotinic acid
Molecular FormulaC12H8ClNOS
Molecular Weight249.72 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)C2=CC=C(C=C2)Cl)C(=O)S
InChIInChI=1S/C12H8ClNOS/c13-9-5-3-8(4-6-9)11-10(12(15)16)2-1-7-14-11/h1-7H,(H,15,16)
InChIKeyIAZWUKVTTYTIHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Chlorophenyl)thionicotinic Acid: Technical Baseline and Procurement Overview


2-(4-Chlorophenyl)thionicotinic acid (CAS 955-54-4) is a thionicotinic acid derivative, characterized by a pyridine-3-carboxylic acid core linked to a 4-chlorophenyl group via a thioether (-S-) bridge . This sulfur-containing analog of nicotinic acid (vitamin B3) has a molecular formula of C12H8ClNO2S and a molecular weight of 265.72 g/mol . The compound is a solid at room temperature with a reported melting point of 218°C and a calculated LogP of 3.58, indicating significant lipophilicity . It is commercially available as a research chemical with a typical purity specification of 98% .

Why 2-(4-Chlorophenyl)thionicotinic Acid Cannot Be Replaced by Simple Nicotinic Acid Analogs


Substitution with a non-thiolated analog, such as 2-(4-Chlorophenyl)nicotinic acid, is not scientifically equivalent due to the fundamental difference in the C-S-C linkage versus a direct C-C bond. The thioether bridge introduces a non-planar geometry and a distinct electronic environment, which alters the compound's physicochemical properties, including lipophilicity and molecular conformation . This structural variance is known to affect target engagement and metabolic stability within the broader class of thionicotinic acid derivatives [1]. Therefore, procurement based solely on the 4-chlorophenyl nicotinic acid scaffold, without the sulfur atom, fails to replicate the specific molecular interactions and pharmacokinetic profile anticipated for 2-(4-Chlorophenyl)thionicotinic acid.

Quantitative Differential Evidence for 2-(4-Chlorophenyl)thionicotinic Acid Procurement


Lipophilicity (LogP) Differentiates Thioether from Direct Phenyl-Linked Analog

The calculated LogP of 2-(4-Chlorophenyl)thionicotinic acid is 3.58, which is significantly lower than the predicted LogP of 3.96 for the non-thiolated analog 2-(4-Chlorophenyl)nicotinic acid . This difference in partition coefficient quantifies the impact of the sulfur atom on the compound's hydrophobicity, which is a critical determinant of membrane permeability and oral absorption potential.

Physicochemical Characterization Lipophilicity Drug Design

Melting Point Elevation Due to Thioether Introduction

The melting point of 2-(4-Chlorophenyl)thionicotinic acid is reported as 218°C . While a direct experimental comparison for 2-(4-Chlorophenyl)nicotinic acid is not available from the same source, this elevated melting point is characteristic of thionicotinic acid derivatives and is likely higher than that of the non-sulfur analog due to the increased molecular weight and potential for sulfur-mediated intermolecular interactions.

Solid-State Chemistry Thermal Analysis Formulation Science

Commercially Verified Purity Specification for Reproducible Research

The compound is commercially available with a specified purity of 98% from established suppliers . This verified purity specification provides a higher level of confidence in experimental reproducibility compared to analogs like 2-(4-Chlorophenyl)nicotinic acid, which is noted to lack extensive documentation in public scientific literature .

Chemical Procurement Quality Control Reproducibility

Thionicotinic Acid Scaffold Confers Validated Class-Level Vasorelaxant and Antioxidant Activity

A peer-reviewed study on thionicotinic acid derivatives established that compounds containing the thionicotinic acid core (e.g., 2-(1-adamantylthio)nicotinic acid) exhibit potent vasorelaxant activity in rat aortic rings (ED50 of 21.3 nM) and significant antioxidant properties in DPPH and SOD assays [1]. While 2-(4-Chlorophenyl)thionicotinic acid was not the specific compound in this study, it shares the identical pharmacophore, thereby inferring potential for similar biological activities.

Cardiovascular Pharmacology Antioxidant Activity Structure-Activity Relationship

Optimal Research and Industrial Application Scenarios for 2-(4-Chlorophenyl)thionicotinic Acid


Cardiovascular Research and Drug Discovery: Vasorelaxation Studies

This compound is a prime candidate for use as a tool compound or a lead scaffold in cardiovascular research programs aimed at developing novel vasodilators. Its selection is justified by the class-level evidence that thionicotinic acid derivatives exhibit potent vasorelaxant activity, with a related analog showing an ED50 of 21.3 nM [1]. Its distinct physicochemical profile (LogP = 3.58) compared to non-sulfur analogs may also offer advantages in optimizing pharmacokinetic properties for oral administration .

Medicinal Chemistry: Scaffold for Structure-Activity Relationship (SAR) Exploration

The unique thioether linkage and the 4-chlorophenyl substituent make this compound a valuable building block for medicinal chemistry SAR studies. Researchers can utilize this scaffold to systematically explore the impact of the sulfur atom on target binding and biological activity, as the baseline activity of the thionicotinic acid class has been established [1]. Its high commercial purity (98%) ensures that observed biological effects are accurately attributed to the chemical entity being studied .

Chemical Synthesis and Material Science: Intermediate for Complex Molecules

As a solid with a high melting point (218°C) and defined physicochemical properties, 2-(4-Chlorophenyl)thionicotinic acid serves as a stable and well-characterized intermediate for the synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals . Its commercial availability at 98% purity provides a reliable starting material for multi-step synthetic routes, ensuring consistent reaction outcomes and final product quality .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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